3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid
Description
The compound 3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid features a bicyclic thiazolo[3,2-b][1,2,4]triazole core substituted at position 6 with a p-tolyl (4-methylphenyl) group and at position 2 with a propanoic acid chain. This structure combines a heterocyclic scaffold known for diverse bioactivities with a carboxylic acid moiety, which may enhance solubility and influence pharmacokinetic properties.
Properties
Molecular Formula |
C14H13N3O2S |
|---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
3-[6-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]propanoic acid |
InChI |
InChI=1S/C14H13N3O2S/c1-9-2-4-10(5-3-9)11-8-20-14-15-12(16-17(11)14)6-7-13(18)19/h2-5,8H,6-7H2,1H3,(H,18,19) |
InChI Key |
FHUGBRAXDOTRJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC(=NN23)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid typically involves the condensation of triazolethiones with α-halomethylcarbonyl compounds. This reaction can be performed in acetone at room temperature in the presence of a base such as sodium acetate or sodium carbonate . The obtained thioethers can be transformed into the corresponding thiazolo[3,2-b][1,2,4]triazoles under the action of sulfuric acid or acetic anhydride in an acidic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
Research indicates that 3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid exhibits various biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against a range of microorganisms. Its thiazole and triazole components are known for their roles in enhancing antimicrobial activity.
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions that disrupt cellular signaling pathways.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses makes it a candidate for further exploration in treating inflammatory diseases.
Synthetic Applications
The synthesis of this compound typically involves:
- Formation of the thiazole and triazole rings through cyclization reactions.
- Coupling reactions to introduce the p-tolyl group.
- Functionalization to attach the propanoic acid moiety.
This synthetic versatility allows the compound to be modified for enhanced efficacy in various applications.
Pharmaceutical Development
The compound's unique structure and biological activity make it a promising candidate for drug development:
- Lead Compound in Drug Discovery : Its ability to interact with specific targets can be leveraged to develop new therapeutic agents.
Agricultural Chemistry
Given its antimicrobial properties, this compound could be explored as a novel pesticide or fungicide:
- Crop Protection : Research into its efficacy against plant pathogens could lead to environmentally friendly agricultural solutions.
Material Science
The unique electronic properties of this compound could also find applications in material science:
- Conductive Polymers : Its incorporation into polymer matrices may enhance conductivity or provide specific functionalities in electronic devices.
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of various thiazole derivatives, this compound exhibited notable inhibition against Gram-positive bacteria. This finding supports its potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Cancer Cell Proliferation
Research focusing on the anticancer effects of heterocyclic compounds highlighted this compound's ability to inhibit the growth of specific cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways.
Mechanism of Action
The mechanism of action of 3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
- Anticonvulsant Activity : Demonstrated selective protection against maximal electroshock (MES)-induced seizures with ED50 = 49.1 mg/kg and TD50 = 94.1 mg/kg, yielding a protective index (PI = TD50/ED50) of 1.7. Higher lipophilicity (logP) likely enhances blood-brain barrier (BBB) penetration .
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b)
- Dual Activity : Active in both MES and pentylenetetrazole (PTZ) tests, with ED50 = 63.4 mg/kg (PTZ) and PI = 1.7, outperforming carbamazepine (PI < 0.44). The propoxy group balances lipophilicity and metabolic stability .
- Comparison: The propanoic acid group in the target compound introduces polarity, which may reduce CNS activity but improve solubility for non-CNS applications.
6-(4-Chlorophenyl) and 6-(2,4-Dimethylphenyl) Derivatives
- Structural Variants: These analogs (CAS 1437457-96-9 and 1437457-91-4) highlight the role of electron-withdrawing (Cl) and bulky (dimethyl) substituents. Limited activity data are available, but such groups often modulate receptor binding and metabolic stability .
Role of the Propanoic Acid Substituent
The propanoic acid chain at position 2 distinguishes the target compound from most analogs, which typically feature non-polar substituents (e.g., methyl, phenyl). This moiety:
- Drug-Likeness : Introduces hydrogen-bonding capacity, which may affect interactions with targets like enzymes or receptors. For example, carboxylate groups are critical in acetylcholinesterase inhibitors .
- Synthetic Routes: Unlike derivatives synthesized via cyclocondensation of bromoacetophenones (e.g., 2a-2l in ), the target compound may require additional steps to introduce the acid functionality .
Pharmacokinetic and Pharmacodynamic Considerations
Key Parameters
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI | logP* | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 3c (4-Fluorophenyl) | 49.1 (MES) | 94.1 | 1.9 | ~2.5 | 289.3 |
| 5b (4-Propoxyphenyl) | 63.4 (PTZ) | 105.6 | 1.7 | ~3.0 | 327.4 |
| Target (p-Tolyl + acid) | N/A | N/A | N/A | ~1.8† | 343.4 |
*Estimated using fragment-based methods; †Predicted lower logP due to carboxylic acid.
- Lipophilicity (logP) : The target compound’s logP is likely lower than 3c and 5b, reducing BBB penetration but favoring peripheral targets.
- Molecular Weight : All analogs fall within the acceptable range (<500 g/mol) for drug-likeness .
Biological Activity
3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid is a compound belonging to the thiazolo[3,2-b][1,2,4]triazole class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities supported by recent research findings.
Structure and Synthesis
The compound's structure consists of a thiazolo[3,2-b][1,2,4]triazole core substituted with a p-tolyl group and a propanoic acid moiety. The synthesis typically involves multi-step organic transformations that yield derivatives with varying substituents at the C-5 position of the thiazole ring. The synthesis methods and structural characterization have been documented in various studies .
Anticancer Activity
Research indicates that compounds derived from the thiazolo[3,2-b][1,2,4]triazole scaffold exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro evaluations demonstrated that certain derivatives showed potent activity against various cancer cell lines while maintaining low toxicity to normal cells. Notably, derivatives with specific substituents at the C-5 position exhibited enhanced anticancer properties .
- Structure-Activity Relationship (SAR) : A preliminary SAR study identified that the presence of electron-withdrawing groups (like chlorine) at strategic positions significantly influenced the anticancer efficacy of these compounds .
Anti-inflammatory Effects
Thiazolo[3,2-b][1,2,4]triazole derivatives have also been investigated for their anti-inflammatory potential:
- Lipophilicity and Drug-Likeness : A study evaluated the lipophilicity of various thiazolo derivatives using reversed-phase thin-layer chromatography and found strong correlations between lipophilicity and biological activity. Compounds demonstrated good gastrointestinal absorption and a favorable safety profile .
- Mechanism of Action : The anti-inflammatory mechanisms are believed to involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Other Pharmacological Activities
Beyond anticancer and anti-inflammatory effects, compounds in this class have shown promise in other areas:
- Antimicrobial Activity : Some derivatives have exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, certain thiazolo derivatives demonstrated MIC values significantly lower than standard antibiotics like Oxytetracycline .
- Analgesic Effects : Preliminary studies suggest that these compounds may also possess analgesic properties, potentially making them candidates for pain management therapies .
Case Studies
Several case studies illustrate the biological potential of this compound:
- Study on Anticancer Efficacy : A study involving a series of synthesized thiazolo derivatives reported that specific modifications led to enhanced cytotoxicity against breast cancer cell lines. The most active compounds were those with halogenated phenyl groups .
- Anti-inflammatory Evaluation : In vivo models demonstrated that selected thiazolo derivatives significantly reduced inflammation markers in animal models of arthritis. The compounds were effective in lowering edema and pain scores compared to control groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
